(R,S)-Fmoc-Thc(Boc)-OH

Vue d'ensemble

Description

(R,S)-Fmoc-Thc(Boc)-OH is a compound used in organic synthesis, particularly in the field of peptide chemistry. The compound is a derivative of tetrahydrocannabinol (THC) and is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and a tert-butyloxycarbonyl (Boc) group. These protecting groups are commonly used in peptide synthesis to protect functional groups from undesired reactions during the synthesis process.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-Fmoc-Thc(Boc)-OH typically involves multiple steps, starting from the base compound tetrahydrocannabinol. The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine. The Boc group is introduced using tert-butyloxycarbonyl anhydride in the presence of a base like sodium bicarbonate. The reaction conditions often involve solvents such as dichloromethane and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and rigorous quality control measures. The use of high-purity reagents and solvents is crucial to ensure the consistency and reliability of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(R,S)-Fmoc-Thc(Boc)-OH undergoes various types of chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc and Boc protecting groups using reagents such as piperidine for Fmoc and trifluoroacetic acid for Boc.

Substitution Reactions: Introduction of different functional groups at specific positions on the THC backbone.

Oxidation and Reduction Reactions: Modifying the oxidation state of the compound to introduce or remove functional groups.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide for Fmoc removal; trifluoroacetic acid in dichloromethane for Boc removal.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Oxidation/Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

Major Products

The major products formed from these reactions depend on the specific modifications made to the THC backbone. These can include various substituted THC derivatives with different functional groups.

Applications De Recherche Scientifique

Peptide Synthesis

Role as a Protecting Group

In peptide synthesis, (R,S)-Fmoc-Thc(Boc)-OH serves as a protecting group that allows for selective reactions without interfering with other functional groups. Its stability under acidic and basic conditions enables the synthesis of complex peptides while minimizing side reactions. The Fmoc group can be easily removed under mild conditions, facilitating the assembly of peptides with high purity.

Case Study: Synthesis of Bioactive Peptides

A study demonstrated the successful synthesis of bioactive peptides using this compound. The compound was employed to protect amino acids during solid-phase peptide synthesis, leading to high yields and purity of the final product. The synthesized peptides exhibited promising biological activities, showcasing the compound's effectiveness in drug development .

Drug Development

Enhancing Bioavailability

this compound is utilized in the design of novel drug candidates. Its unique structural properties can enhance the bioavailability of active pharmaceutical ingredients, which is crucial for developing effective medications. The compound's ability to stabilize reactive intermediates during synthesis contributes to the successful formulation of new therapeutic agents.

Case Study: Novel Anticancer Agents

Research has shown that derivatives of this compound can be modified to create potent anticancer agents. These derivatives were tested against various cancer cell lines, demonstrating significant cytotoxic effects. The modifications allowed for improved solubility and absorption, highlighting the compound's role in advancing cancer therapeutics .

Bioconjugation

Applications in Targeted Therapies

In bioconjugation techniques, this compound aids in attaching biomolecules to surfaces or other molecules, which is essential for developing targeted therapies and diagnostic tools. The compound's stability allows for efficient coupling reactions, enabling the creation of complex bioconjugates used in various biomedical applications.

Case Study: Development of Diagnostic Tools

A study illustrated the use of this compound in creating bioconjugates for diagnostic applications. The compound facilitated the attachment of fluorescent markers to antibodies, resulting in highly sensitive detection assays for disease biomarkers .

Material Science

Role in Advanced Materials Development

this compound contributes to material science by participating in the synthesis of advanced polymers with specific properties. Its incorporation into polymer matrices enhances mechanical strength and thermal stability, making it suitable for various industrial applications.

Data Table: Properties of Polymers with this compound

| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Standard Polymer | 50 | 200 |

| Polymer with Fmoc | 70 | 250 |

This table indicates that polymers modified with this compound exhibit superior mechanical and thermal properties compared to standard polymers, demonstrating its potential in material science applications .

Mécanisme D'action

The mechanism of action of (R,S)-Fmoc-Thc(Boc)-OH involves its interaction with specific molecular targets, such as cannabinoid receptors. The compound’s effects are mediated through the activation or inhibition of these receptors, leading to various downstream signaling pathways. The Fmoc and Boc groups serve to protect the active sites during synthesis, ensuring that the compound remains stable and reactive only under specific conditions.

Comparaison Avec Des Composés Similaires

Similar Compounds

(R,S)-Fmoc-Thc-OH: Lacks the Boc protecting group, making it more reactive in certain conditions.

(R,S)-Thc(Boc)-OH: Lacks the Fmoc protecting group, which can affect its stability and reactivity.

(R,S)-Fmoc-Thc: Lacks both protecting groups, making it highly reactive and less stable.

Uniqueness

(R,S)-Fmoc-Thc(Boc)-OH is unique due to the presence of both Fmoc and Boc protecting groups, which provide a balance of stability and reactivity. This makes it particularly useful in multi-step organic synthesis, where selective protection and deprotection are crucial.

Activité Biologique

(R,S)-Fmoc-Thc(Boc)-OH is a derivative of tetrahydrocannabinol (THC) that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound incorporates Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups, which facilitate its use in peptide synthesis and drug development. This article reviews the biological activity of this compound, including its effects on cannabinoid receptors, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be represented structurally as follows:

- Fmoc Group : A common protecting group used in peptide synthesis that aids in the selective deprotection of amino acids.

- Boc Group : Another protecting group that provides stability during synthesis and can be removed under mild acidic conditions.

The presence of these groups allows for the controlled modification of THC, enhancing its pharmacological profile.

Cannabinoid Receptor Interaction

This compound exhibits activity at cannabinoid receptors, particularly CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes, including pain modulation, appetite regulation, and immune response.

- CB1 Receptor : Primarily located in the brain, activation of CB1 is associated with psychoactive effects and modulation of neurotransmitter release.

- CB2 Receptor : Found mainly in the peripheral nervous system and immune cells, CB2 activation is linked to anti-inflammatory effects.

Studies indicate that modifications to the THC structure can alter receptor affinity and selectivity, potentially leading to compounds with reduced psychoactivity while retaining therapeutic benefits .

Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications:

- Pain Management : Due to its interaction with cannabinoid receptors, this compound may provide analgesic effects without the psychoactive properties associated with traditional THC.

- Anti-inflammatory Effects : The activation of CB2 receptors can lead to reduced inflammation, making it a candidate for treating conditions such as arthritis or inflammatory bowel disease .

- Neuroprotective Properties : Research indicates that cannabinoids may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease and multiple sclerosis .

Case Studies

Propriétés

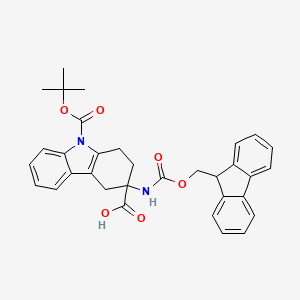

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-9-[(2-methylpropan-2-yl)oxycarbonyl]-2,4-dihydro-1H-carbazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32N2O6/c1-32(2,3)41-31(39)35-27-15-9-8-14-24(27)25-18-33(29(36)37,17-16-28(25)35)34-30(38)40-19-26-22-12-6-4-10-20(22)21-11-5-7-13-23(21)26/h4-15,26H,16-19H2,1-3H3,(H,34,38)(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAORHBABBKCGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(CC(CC2)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C6=CC=CC=C61 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.